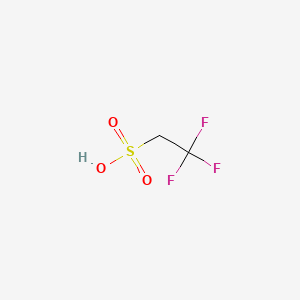

2,2,2-Trifluoroethanesulfonic acid

Descripción general

Descripción

2,2,2-Trifluoroethanesulfonic acid, also known as trifluoromethanesulfonic acid or triflic acid, is a strong acid commonly used in organic synthesis. It is characterized by its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules that can be detected and studied using spectral methods. Triflic acid is involved in a variety of chemical reactions, including electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethanesulfonic acid and its derivatives has been explored in various studies. For instance, derivatives such as potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt have been prepared, demonstrating the versatility of this compound in synthetic chemistry10. Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, indicating its utility in the synthesis of silicon-containing compounds .

Molecular Structure Analysis

The molecular structure of derivatives like methyl trifluoromethanesulfonate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation. This study provides insight into the conformational properties of covalent sulfonates and the potential functions for internal rotation around the S-O single bond .

Chemical Reactions Analysis

Triflic acid has been found to catalyze various chemical reactions efficiently. For example, it catalyzes Friedel-Crafts alkylations, providing high yields of di- or triarylmethanes . It also catalyzes the isomerization of kinetic enol derivatives to their thermodynamically favored isomers , and it has been used in the superelectrophilic Tscherniac amidomethylation of aromatics . Furthermore, triflic acid has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflic acid have been studied in various solvents. It is completely dissociated in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide, while it is associated to some extent in other solvents, particularly in methyl isobutyl ketone and acetic acid. Its strength is comparable to that of perchloric acid in all the solvents tested . Additionally, the reactions of alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) with nucleophiles in aqueous media have been studied, revealing insights into the hydrolysis and substitution mechanisms of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

2,2,2-Trifluoroethanesulfonic acid has been a subject of research due to its unique properties and derivatives. Eleev et al. (1978) prepared this acid along with its derivatives including potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Notably, they found that 2,2,2-Trifluoroethanesulfonyl chloride is a CH acid, which undergoes dehydrochlorination to yield a hypothetical trifluoromethylsulfonene (Eleev, Sokol'skii, & Knunyants, 1978).

Catalyst in Synthesis

Another significant application of trifluoromethanesulfonic acid derivatives is in catalysis. Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst proved especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis

Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Synthetic Applications in Chemistry

In the realm of synthetic chemistry, trifluoromethanesulfonic acid and its derivatives have found applications in various transformations. For instance, the synthesis of highly substituted oxazoles, as researched by Saito, Hyodo, and Hanzawa (2012), utilized trifluoromethanesulfonic acid as a catalyst in reactions of ketones with nitriles (Saito, Hyodo, & Hanzawa, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoroethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDYIYCKWMWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171320 | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethanesulfonic acid | |

CAS RN |

1827-97-0 | |

| Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

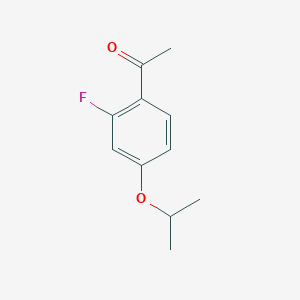

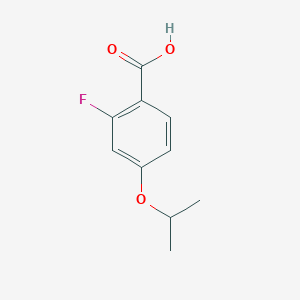

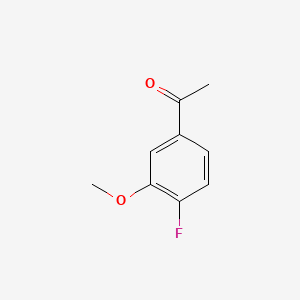

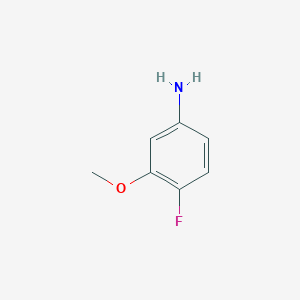

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

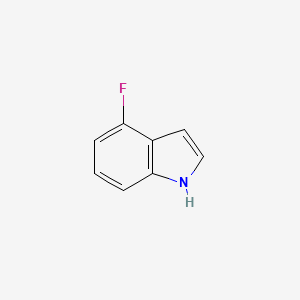

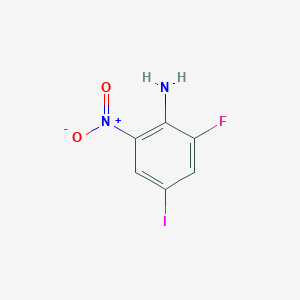

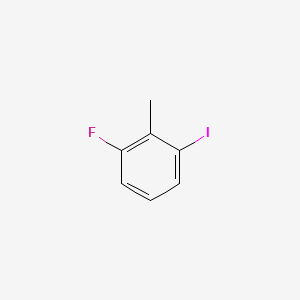

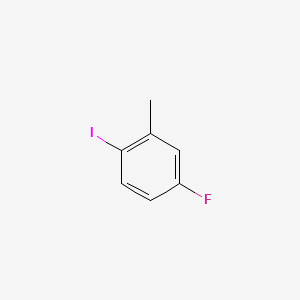

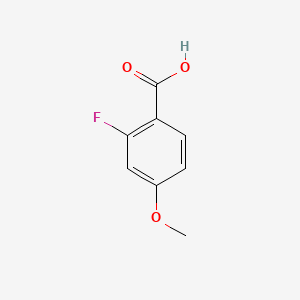

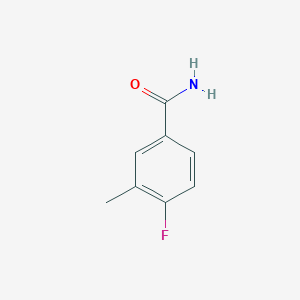

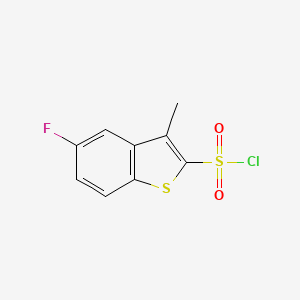

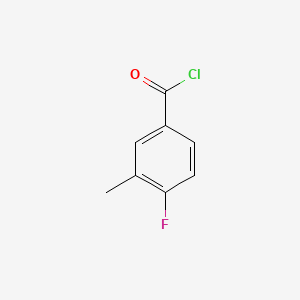

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.